molecular formula C17H22O2 B14692615 6-Cyclohexyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid CAS No. 31689-83-5

6-Cyclohexyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid

Cat. No.: B14692615
CAS No.: 31689-83-5
M. Wt: 258.35 g/mol
InChI Key: QBGRGTVSLSYIQN-UHFFFAOYSA-N
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Description

6-Cyclohexyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid is an organic compound with a complex structure that includes a cyclohexyl group attached to a tetrahydronaphthalene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyclohexyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid typically involves the hydrogenation of naphthalene derivatives. One common method is the catalytic hydrogenation of naphthalene using nickel catalysts . The reaction conditions often include elevated temperatures and pressures to facilitate the hydrogenation process.

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Cyclohexyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reactions typically involve reagents like sulfuric acid (H2SO4) or nitric acid (HNO3) under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield cyclohexyl ketones, while reduction can produce cyclohexyl alcohols.

Scientific Research Applications

6-Cyclohexyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Cyclohexyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydronaphthalene: A simpler analog without the cyclohexyl group.

    Tetralin: Another related compound with similar structural features.

Uniqueness

The presence of the cyclohexyl group in 6-Cyclohexyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid imparts unique chemical properties, such as increased hydrophobicity and steric hindrance, which can influence its reactivity and interactions with other molecules.

Properties

CAS No.

31689-83-5

Molecular Formula

C17H22O2

Molecular Weight

258.35 g/mol

IUPAC Name

6-cyclohexyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid

InChI

InChI=1S/C17H22O2/c18-17(19)16-8-4-7-14-11-13(9-10-15(14)16)12-5-2-1-3-6-12/h9-12,16H,1-8H2,(H,18,19)

InChI Key

QBGRGTVSLSYIQN-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=CC3=C(C=C2)C(CCC3)C(=O)O

Origin of Product

United States

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